大戟酚

描述

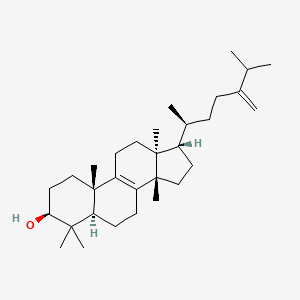

Euphorbol is a natural product found in organisms like Peroneutypa scoparia and Phaeosphaeria sowerbyi . Its molecular formula is C31H52O .

Synthesis Analysis

A study published in Nature reported the enantiospecific total synthesis of (+)-phorbol, a compound related to Euphorbol, in only 19 steps from the abundant monoterpene (+)-3-carene .

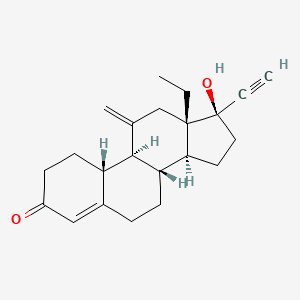

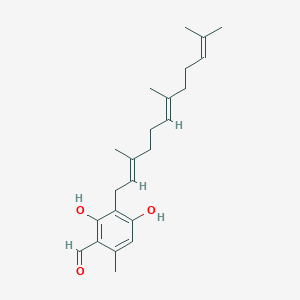

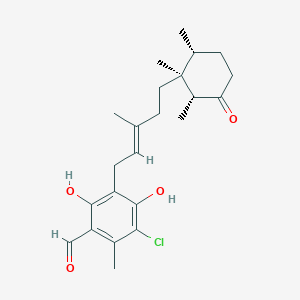

Molecular Structure Analysis

Euphorbol has a complex structure with seven undefined stereo centers . Its IUPAC name is 4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .

Physical And Chemical Properties Analysis

Euphorbol has a molecular weight of 440.7 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 440.401816278 g/mol . It has a topological polar surface area of 20.2 Ų .

科学研究应用

Food Industry Applications

Euphorbadienol has potential applications in the food industry, particularly in the development of nanoemulsions . These are used for the encapsulation and effective delivery of bioactive lipophilic compounds, which can improve the quality, functional properties, nutritional value, and shelf life of foods .

Crop Protection

In the realm of agriculture, Euphorbadienol can be utilized in crop protection . Its biopesticidal properties make it an eco-friendly alternative to synthetic pesticides, offering a sustainable approach to protect crops from pests and diseases .

Cosmetics Industry

The cosmetics industry can benefit from Euphorbadienol through the creation of biocosmetics . It can be used as a natural ingredient in skincare products, leveraging its antioxidant properties to enhance skin health and protect against environmental damage .

Health Sector

Euphorbadienol has applications in the health sector, particularly in nanotechnology-based healthcare systems . It can be used for targeted drug delivery, contributing to the treatment of diseases like rheumatoid arthritis and potentially improving the efficacy of therapeutics .

Biopesticides

Euphorbadienol’s derivatives have shown promise as biopesticides . They can act as natural pest control agents, offering a safer and more sustainable alternative to conventional pesticides .

Nanotechnology

In nanotechnology, Euphorbadienol can be used for the nanoencapsulation of essential oils, enhancing their stability and bioavailability. This application spans across various sectors, including pharmaceuticals, food, and agriculture .

安全和危害

作用机制

Target of Action

Euphorbadienol, also known as alpha-Euphorbol, is a triterpenic compound isolated from the latex of Euphorbia resinifera . The primary targets of Euphorbadienol are Trypanosoma and Leishmania . These are parasitic protozoans that cause diseases such as African sleeping sickness and Leishmaniasis, respectively .

Mode of Action

It is known that the derivatives of euphorbadienol can be used as elicitors of disease resistance . This suggests that the compound may interact with its targets in a way that triggers the host’s immune response, leading to enhanced resistance against the parasites .

Biochemical Pathways

Given its antileishmanial and antitrypanosomal activity, it is likely that euphorbadienol interferes with essential biochemical pathways in these parasites, leading to their death or inhibition .

Result of Action

The result of Euphorbadienol’s action is the inhibition of the growth and proliferation of Trypanosoma and Leishmania parasites . This leads to a reduction in the severity of the diseases caused by these parasites .

属性

IUPAC Name |

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26-,27-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLZCPIILZRCPS-CKCUNPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=C)C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Euphorbadienol | |

CAS RN |

566-14-3 | |

| Record name | Euphorbadienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

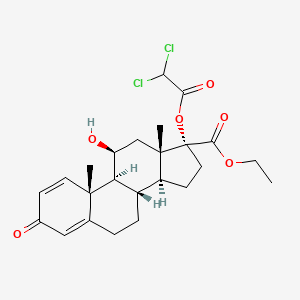

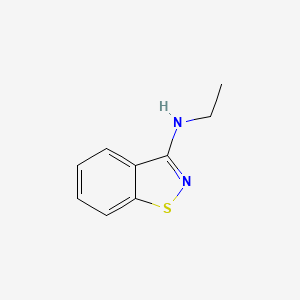

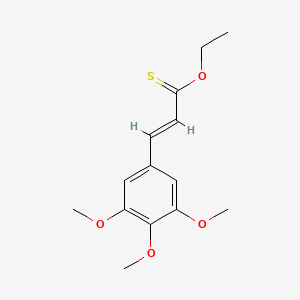

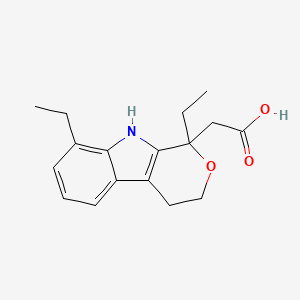

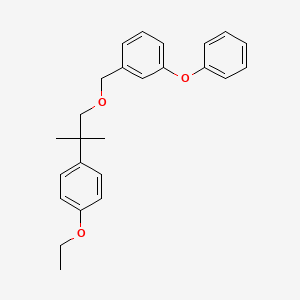

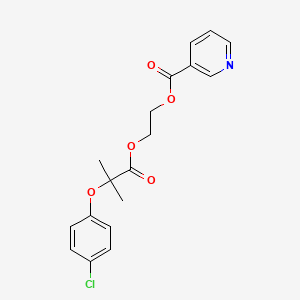

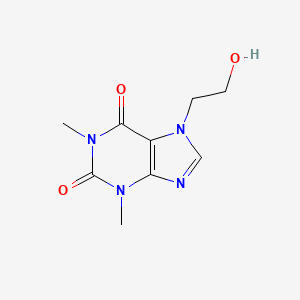

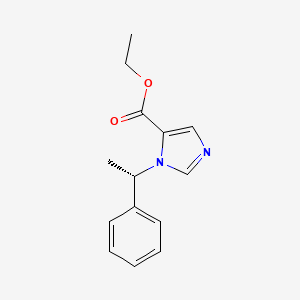

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。